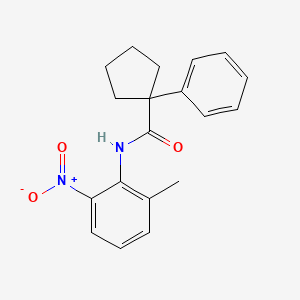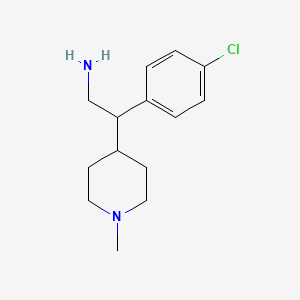
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine, also known as MP or 4-CMC, is a synthetic cathinone that belongs to the phenethylamine class. It is a designer drug that has gained popularity in recent years due to its psychoactive effects.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in stimulating effects on the central nervous system, similar to those of other stimulants such as amphetamines and cocaine.
Biochemical and Physiological Effects:
The use of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. It has also been found to have potential neurotoxic effects on the brain, leading to long-term damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine has been used in various lab experiments due to its psychoactive effects. However, its use is limited by its potential neurotoxic effects and the lack of knowledge about its long-term effects on the brain. It is also difficult to obtain and may be illegal in some jurisdictions.
Direcciones Futuras
There are several future directions for research on 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine. These include investigating its potential as a treatment for various neurological and psychiatric disorders, as well as its potential as a performance-enhancing drug. Additionally, more research is needed to understand its long-term effects on the brain and its potential for addiction and abuse.
In conclusion, 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to stimulating effects on the central nervous system. Its use is limited by its potential neurotoxic effects and the lack of knowledge about its long-term effects on the brain. Further research is needed to understand its potential as a treatment for various neurological and psychiatric disorders, as well as its potential for addiction and abuse.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine involves the reaction of 4-chlorobenzaldehyde with 1-methyl-4-piperidone in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine has been used in various scientific research studies to investigate its psychoactive effects. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in stimulating effects on the central nervous system, similar to those of other stimulants such as amphetamines and cocaine.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-17-8-6-12(7-9-17)14(10-16)11-2-4-13(15)5-3-11/h2-5,12,14H,6-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCMWHQOOMDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(CN)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

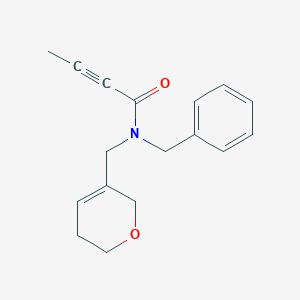


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2630345.png)
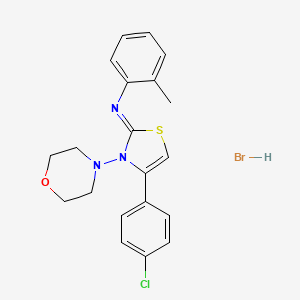
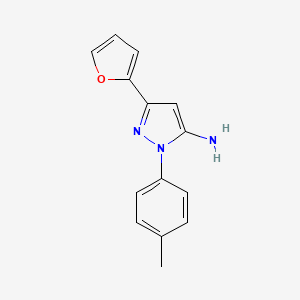


![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B2630356.png)


![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2630360.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2630361.png)
